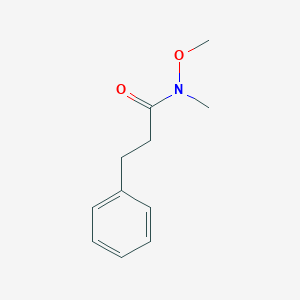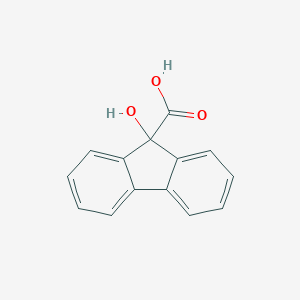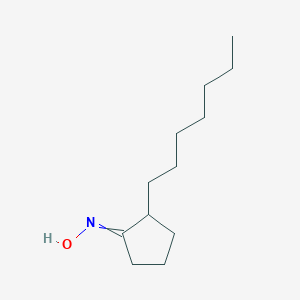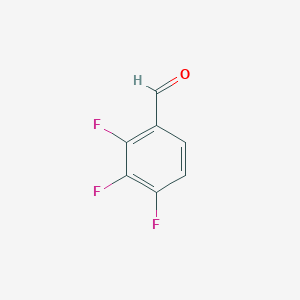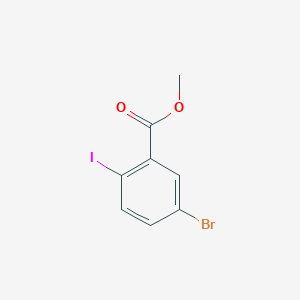
Ethyl 4-(3-oxobutyl)benzoate
Übersicht
Beschreibung
Ethyl 4-(3-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoates. It is a colorless liquid that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-oxobutyl)benzoate is not well understood. However, it is believed to act as a substrate for various enzymes, which convert it into other compounds. These compounds then interact with various biological targets, leading to the observed effects.
Biochemical and Physiological Effects:
Ethyl 4-(3-oxobutyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, Ethyl 4-(3-oxobutyl)benzoate has been shown to have analgesic properties, which can reduce pain in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-(3-oxobutyl)benzoate in lab experiments is that it is readily available and relatively inexpensive. Additionally, it is stable under normal laboratory conditions, making it easy to handle. However, one limitation of using Ethyl 4-(3-oxobutyl)benzoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-(3-oxobutyl)benzoate. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic uses. Another direction is to explore its potential as a flavoring agent in the food industry. Additionally, it could be used as a starting material for the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications.
Conclusion:
In conclusion, Ethyl 4-(3-oxobutyl)benzoate is a chemical compound that is used in various scientific research applications. It is synthesized through the reaction of 4-hydroxybenzoic acid and ethyl 3-oxobutanoate. Ethyl 4-(3-oxobutyl)benzoate has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. While it has advantages and limitations for lab experiments, there are several future directions for research on Ethyl 4-(3-oxobutyl)benzoate, including investigating its mechanism of action and exploring its potential as a flavoring agent in the food industry.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-oxobutyl)benzoate is used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Ethyl 4-(3-oxobutyl)benzoate is used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
174666-19-4 |
|---|---|
Produktname |
Ethyl 4-(3-oxobutyl)benzoate |
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
ethyl 4-(3-oxobutyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
GYHQHPIRJZUHHD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



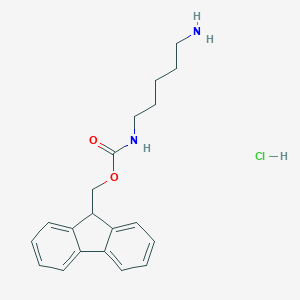


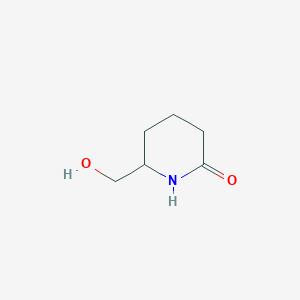
![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
